molecular formula C8H13NO7 B14891234 Methyl 2-(3-aminooxetan-3-yl)acetate oxalate

Methyl 2-(3-aminooxetan-3-yl)acetate oxalate

Cat. No.: B14891234
M. Wt: 235.19 g/mol
InChI Key: UIGICDLPEJMKDQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminooxetan-3-yl)acetate oxalate is a chemical compound with the molecular formula C6H11NO3 It is known for its unique structure, which includes an oxetane ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminooxetan-3-yl)acetate oxalate typically involves the reaction of 3-aminooxetane with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminooxetan-3-yl)acetate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxetane derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted oxetane derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(3-aminooxetan-3-yl)acetate oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminooxetan-3-yl)acetate oxalate involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-hydroxyoxetan-3-yl)acetate
  • Methyl 2-(3-chlorooxetan-3-yl)acetate
  • Methyl 2-(3-methyloxetan-3-yl)acetate

Uniqueness

Methyl 2-(3-aminooxetan-3-yl)acetate oxalate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13NO7

Molecular Weight

235.19 g/mol

IUPAC Name

methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid

InChI

InChI=1S/C6H11NO3.C2H2O4/c1-9-5(8)2-6(7)3-10-4-6;3-1(4)2(5)6/h2-4,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

UIGICDLPEJMKDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(COC1)N.C(=O)(C(=O)O)O

Origin of Product

United States

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